molecular formula C15H27NO5 B1328864 tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate CAS No. 1212152-15-2

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

Cat. No.: B1328864
CAS No.: 1212152-15-2
M. Wt: 301.38 g/mol
InChI Key: UBRBCIWFTCYRNP-LBPRGKRZSA-N
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Description

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, two ethoxy groups, a formyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the diethoxy groups. The formyl group is then added through a formylation reaction. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-4,4-dimethoxy-2-formylpiperidine-1-carboxylate: Similar structure but with methoxy groups instead of ethoxy groups.

    tert-Butyl (2S)-4,4-diethoxy-2-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and formyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRBCIWFTCYRNP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)C=O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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